molecular formula C8H18N2 B1615994 Diisobutyl diazene CAS No. 3896-19-3

Diisobutyl diazene

Cat. No.: B1615994
CAS No.: 3896-19-3
M. Wt: 142.24 g/mol
InChI Key: JUOJXNAVZADLAJ-UHFFFAOYSA-N
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Description

Diisobutyl diazene, also known as Bifenazate-diazene , is a chemical compound used primarily as a non-systemic acaricide. It finds application in various crops, including citrus, tree nuts, pome fruit, stone fruit, berries, peppers, tomatoes, aubergines, cucurbits, legume vegetables, and herbs . Now, let’s explore its various aspects:


Molecular Structure Analysis

  • Water Solubility : 1.66 mg/L at 20°C, pH 5


Chemical Reactions Analysis

This compound undergoes hydrolysis under various conditions. It decomposes in sterile water solution, first oxidizing to produce Bifenazate-diazene, which then further hydrolyzes to methoxy- and hydroxy-biphenyls. The hydrolysis rates (DT50) vary depending on pH and temperature .


Physical and Chemical Properties Analysis

  • Stability : Contradictory information exists regarding its hydrolysis stability. While it remains stable under food processing conditions, it decomposes in sterile water solution. The half-life (DT50) for hydrolysis ranges from hours to days, depending on pH and temperature .
  • Residue Definition : The residue definition for regulatory purposes includes both Bifenazate and Bifenazate-diazene, expressed as Bifenazate .

Safety and Hazards

  • ADI (Acceptable Daily Intake) : 0.01 mg/kg bw/day (JMPR 2006) / 0.1 mg/kg bw (EFSA Peer Review Report 2017) .
  • Regulatory Approval : Bifenazate is approved for use in several European countries .

Properties

IUPAC Name

bis(2-methylpropyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOJXNAVZADLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3896-19-3
Record name Diisobutyl diazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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